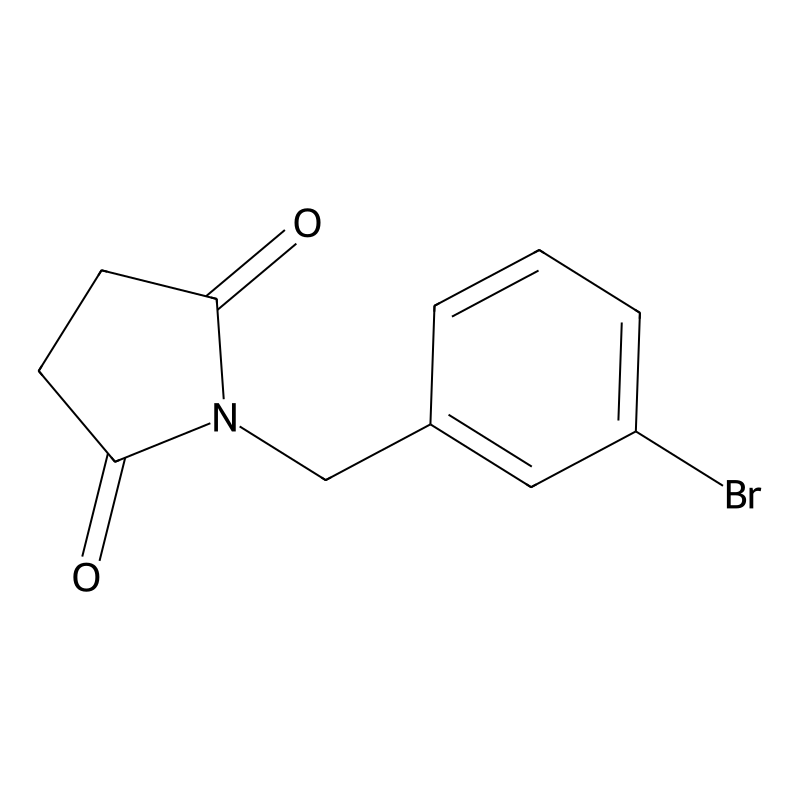

1-(3-Bromobenzyl)pyrrolidine-2,5-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromobenzyl)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a dione functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 278.13 g/mol. The compound features a bromobenzyl substituent at the nitrogen position of the pyrrolidine ring, contributing to its distinctive chemical properties and potential biological activities.

The presence of both a bromine atom and the pyrrolidine-2,5-dione core suggests that this compound may exhibit interesting reactivity and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Cyclization Reactions: The dione moiety can undergo cyclization with various reagents to form more complex heterocyclic compounds.

- Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

The specific reaction pathways will depend on the conditions employed (e.g., solvent, temperature) and the nature of the reagents used.

Pyrrolidine-2,5-dione derivatives, including 1-(3-Bromobenzyl)pyrrolidine-2,5-dione, have been studied for their pharmacological properties. They are known to exhibit:

- Antimicrobial Activity: Compounds in this class have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Some derivatives have shown potential in reducing inflammation in biological models.

- Inhibition of Enzymes: Certain pyrrolidine derivatives act as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in cancer progression and immune regulation .

The synthesis of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione can be achieved through several methods:

- Bromination of Pyrrolidine-2,5-dione: Starting from pyrrolidine-2,5-dione, bromination can be performed using bromine or brominating agents in suitable solvents.

- Substitution Reactions: A suitable bromobenzyl derivative can be reacted with pyrrolidine-2,5-dione under basic conditions to facilitate nucleophilic substitution at the nitrogen atom.

- Multi-step Synthesis: This may involve initial formation of a pyrrolidine ring followed by subsequent functionalization to introduce the bromobenzyl group.

1-(3-Bromobenzyl)pyrrolidine-2,5-dione has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.

Studies on the interactions of 1-(3-Bromobenzyl)pyrrolidine-2,5-dione with biological targets are crucial for understanding its mechanism of action. Key areas of investigation include:

- Binding Affinity: Determining how well the compound binds to enzymes or receptors involved in disease processes.

- Cellular Uptake: Understanding how effectively the compound enters cells and its subsequent effects on cellular functions.

Research has indicated that derivatives of pyrrolidine-2,5-dione may modulate immune responses through inhibition of IDO1, impacting cancer therapy strategies .

Several compounds share structural similarities with 1-(3-Bromobenzyl)pyrrolidine-2,5-dione. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrrolidine-2,5-dione | Core structure without substitutions | Basic structure for many derivatives |

| 1-(4-Bromobenzyl)pyrrolidine-2,5-dione | Similar to 1-(3-Bromobenzyl), differing by bromine position | Potentially different biological activity |

| 1-(Phenylsulfanyl)pyrrolidine-2,5-dione | Contains a phenylsulfanyl group instead of bromine | May exhibit distinct reactivity profiles |

| 1-(Naphthalen-2-ylsulfanyl)pyrrolidine-2,5-dione | Larger aromatic substituent | Increased lipophilicity may enhance bioavailability |

These compounds illustrate the diversity within the pyrrolidine-2,5-dione family and underscore the potential for varying biological activities based on structural modifications.